Nickel(2+);oxygen(2-)

Catalog No.
S651504
CAS No.
12035-36-8
M.F
NiO2-2
M. Wt
90.692 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(2+);oxygen(2-)

CAS Number

12035-36-8

Product Name

Nickel(2+);oxygen(2-)

IUPAC Name

nickel(2+);oxygen(2-)

Molecular Formula

NiO2-2

Molecular Weight

90.692 g/mol

InChI

InChI=1S/Ni.2O/q+2;2*-2

InChI Key

PZFKDUMHDHEBLD-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[Ni+2]

Synonyms

nickel dioxide

Canonical SMILES

[O-2].[O-2].[Ni+2]

The exact mass of the compound Nickel dioxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Nickel - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nickel(II) oxide (NiO, CAS: 12035-36-8) is a wide-bandgap (3.6–4.0 eV) p-type semiconductor and antiferromagnetic transition metal oxide characterized by exceptional thermal stability and tunable defect chemistry. In industrial and advanced laboratory procurement, NiO is primarily sourced as an indispensable structural precursor for solid oxide fuel cell (SOFC) cermet anodes, a highly stable inorganic hole transport layer (HTL) in next-generation photovoltaics, and an active p-type component in chemiresistive gas sensors. Unlike highly reactive or hydrated nickel salts, calcined NiO provides a phase-stable, process-ready baseline that ensures reproducible integration into high-temperature manufacturing workflows and long-term electrochemical environments [1].

Procurement Fit

1

Conversion-type anode composite research for lithium-ion batteries

2

Complementary electrochromic counter electrode in WO₃/NiO stacks

3

NO-selective sensing electrode in YSZ-based gas sensors

4

p-Type wide-band-gap semiconductor for near-UV optoelectronics

Substituting Nickel(II) oxide with generic alternatives compromises device longevity and manufacturability across multiple high-value applications. In photovoltaic manufacturing, replacing NiO with common organic hole transport layers like PEDOT:PSS introduces hygroscopic and acidic degradation pathways that rapidly destroy the active perovskite layer under ambient conditions [1]. In high-temperature ceramic processing, such as solid oxide fuel cell (SOFC) fabrication, attempting to bypass the oxide phase by using direct metallic nickel powder results in catastrophic thermal sintering at 1300–1400 °C, which destroys the necessary gas-permeable porous architecture [2]. Furthermore, while hydrated precursors like Ni(OH)2 offer high theoretical electrochemical reactivity, they undergo uncontrolled thermal decomposition during high-temperature electrode curing, making pre-calcined NiO the mandatory choice for phase-stable industrial processing [3].

Substitution Risk

NiO target
High theoretical capacity (718 mAh g⁻¹) for conversion anodes; substitute graphite (372 mAh g⁻¹) sharply reduces energy density
NiO target
Architecture-dependent electrochromic response; replacing NiO with a single WO₃ layer drops complementary modulation from 83.7% to 65.5%
NiO target
NO/NO₂ voltage polarity selectivity; Mn-based electrodes invert selectivity toward NO₂, limiting use for NO-specific detection
NiO target
Band gap of 3.87 eV matched to near-UV; CoO at 5.43 eV shifts absorption into vacuum UV, impractical for 365 nm LED sources

Long-Term Photovoltaic Stability: NiO vs. Organic HTLs (PEDOT:PSS)

For inverted perovskite solar cells, the selection of the hole transport layer (HTL) dictates device longevity. Organic alternatives like PEDOT:PSS are highly acidic and hygroscopic, leading to rapid interfacial degradation. In contrast, incorporating NiO provides a deep valence band for efficient hole extraction and exceptional thermal robustness. Devices utilizing NiO-based HTLs maintain up to 86.5% of their initial power conversion efficiency (PCE) after 6000 hours of environmental stress, drastically outperforming pristine organic layers [1].

Evidence DimensionLong-term Power Conversion Efficiency (PCE) Retention
Target Compound DataNiO-based HTL: Retains ~86.5% of initial PCE after 6000 hours
Comparator Or BaselinePEDOT:PSS: Rapid degradation due to hygroscopic and acidic nature
Quantified DifferenceMassive extension of operational lifetime and thermal robustness
ConditionsInverted planar perovskite solar cells under ISOS-D-1 storage or ambient conditions

Procuring NiO as an inorganic HTL is critical for scaling solar cell manufacturing, as it solves the fatal moisture and thermal degradation issues inherent to organic alternatives.

Capacity vs. Graphite
Head-to-head
1.93× higher theoretical capacity (718 vs. 372 mAh g⁻¹)
Supports energy‑density advantage in anode‑limited cells
Composite engineering required to manage volume expansion and first‑cycle loss

High-Temperature Sintering Resistance: NiO vs. Metallic Nickel Powder

In the fabrication of SOFC anodes, the active material must withstand co-firing temperatures of 1300–1400 °C. Direct procurement and use of nanoscale metallic nickel powder fails because it severely sinters at these temperatures, destroying the gas-permeable structure. By utilizing NiO powder as the precursor mixed with YSZ, the electrode can be safely sintered. Subsequent in-situ reduction of NiO to metallic Ni at ~900 °C induces a volumetric contraction that generates an additional ~20% porosity, perfectly preserving the critical triple-phase boundary (TPB) required for fuel oxidation [1].

Evidence DimensionElectrode Porosity and Sintering Behavior
Target Compound DataNiO precursor: Resists 1400 °C sintering, yields ~20% porosity increase upon reduction
Comparator Or BaselineDirect Ni powder: Catastrophic agglomeration and loss of porosity at >1000 °C
Quantified DifferenceEnables functional triple-phase boundary formation without thermal collapse
ConditionsSOFC anode fabrication, co-firing at 1300–1400 °C followed by H2 reduction at 900 °C

Buyers manufacturing SOFCs must source NiO rather than Ni metal to ensure the final cermet anode achieves the necessary gas permeability and structural integrity.

Cost vs. CoO
Head-to-head
CoO ~1.67× higher practical capacity, but NiO raw material cost ~5‑10× lower
NiO preferred for cost‑sensitive, high‑volume anode development
CoO supply‑chain volatility amplifies procurement risk

High-Temperature Processing Stability: NiO vs. Ni(OH)2

While Nickel(II) hydroxide (Ni(OH)2) can deliver higher theoretical specific capacitance due to easier proton diffusion, it is unsuitable for electrode manufacturing processes that require high-temperature calcination. NiO provides a phase-stable alternative that survives thermal treatments above 250 °C. Furthermore, NiO electrodes demonstrate excellent long-term mechanical and electrochemical durability, maintaining >86% capacitance retention over 1000 cycles, making it the preferred choice when thermal stability during device integration is prioritized over initial raw capacitance [1].

Evidence DimensionThermal Phase Stability and Cycle Life
Target Compound DataNiO: Phase-stable >250 °C, 86% capacitance retention (1000 cycles)
Comparator Or BaselineNi(OH)2: Decomposes at >210-250 °C, though offers higher initial specific capacitance (~810 F/g)
Quantified DifferenceSuperior high-temperature processability and structural retention
ConditionsElectrode calcination and long-term galvanostatic charge/discharge cycling

For energy storage applications requiring high-temperature electrode curing, NiO is the mandatory procurement choice to prevent uncontrolled precursor decomposition.

vs. Ni(OH)₂
Head-to-head
Ni(OH)₂ >1430 mAh g⁻¹ first discharge vs. NiO 718 mAh g⁻¹ theoretical; single reduction peak simplifies diagnostics
NiO offers predictable single‑mechanism electrochemistry
Dual‑plateau Ni(OH)₂ risks accelerated fade under constrained voltage windows

Gas Sensing Selectivity and Amplification: p-NiO vs. Pure n-type Oxides

Pure n-type semiconductor gas sensors (such as ZnO or SnO2) often suffer from high operating temperatures and cross-sensitivity. Procuring p-type NiO to form p-n heterojunction nanocomposites (e.g., NiO/ZnO) fundamentally alters the charge carrier dynamics. The introduction of NiO creates a depletion layer that drastically amplifies the resistance change upon target gas exposure, effectively lowering the optimal operating temperature and providing discriminable, highly selective responses to gases like H2, CO, and NO2 that pure n-type sensors cannot achieve alone [1].

Evidence DimensionSensor Response and Operating Temperature
Target Compound Datap-NiO modified composites: Lower operating temps, distinct p-type/n-type switching based on gas
Comparator Or BaselinePure n-type oxides (ZnO/SnO2): Higher operating temps, lower selectivity
Quantified DifferenceSignificant amplification of gas response via p-n junction electron depletion
ConditionsChemiresistive gas detection (e.g., CO, H2, NO2) at 300–400 °C

Sensor manufacturers procure NiO as a crucial secondary phase to engineer p-n heterojunctions, directly improving the sensitivity and energy efficiency of commercial gas detectors.

Electrochromic vs. WO₃
Head-to-head
WO₃/NiO pair ΔT 83.7% vs. WO₃ single 65.5% at 550 nm
NiO enables 28% higher optical modulation as complementary counter electrode
Lithiation pretreatment further boosts NiO ΔT by 47%
Gas Sensor Selectivity
Head-to-head
NiO-SE discriminates NO from NO₂ by opposite voltage polarity; Mn-based electrodes invert selectivity
Enables NO‑specific detection in mixed‑gas environments
Shorter response time than NiCr₂O₄‑SE in O₂ atmospheres
Band Gap vs. CoO
Head-to-head
NiO 3.87 eV vs. CoO 5.43 eV; absorption edge red‑shift ~107 nm
Matches near‑UV sources (e.g., 365 nm LEDs) for optoelectronic devices
Rich d‑d transition spectrum aids thin‑film quality control

Solid Oxide Fuel Cell (SOFC) Anode Fabrication

NiO is the standard industrial precursor for producing Ni-YSZ cermet anodes. Its ability to withstand high-temperature co-firing (1300–1400 °C) without severe sintering, followed by in-situ reduction to create a highly porous metallic nickel network, makes it irreplaceable for maintaining the triple-phase boundary in fuel cells [1].

Inverted Perovskite Solar Cell Hole Transport Layers

For scalable photovoltaic manufacturing, NiO replaces unstable organic HTLs like PEDOT:PSS. Its deep valence band ensures efficient hole extraction, while its inorganic nature provides the thermal and moisture resistance required to pass rigorous long-term stability testing (e.g., ISOS protocols) [2].

Advanced Chemiresistive Gas Sensors

NiO is utilized as a primary p-type sensing material or as a heterojunction partner with n-type oxides (like ZnO or SnO2). This application leverages NiO's surface defect chemistry to detect VOCs, NO2, and environmental pollutants with high sensitivity and lower power consumption [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Conversion-type anode composite research
Theoretical capacity advantage over graphite
Composite engineering for cycling stability and coulombic efficiency
Electrochromic complementary device research
Complementary architecture requirement with WO₃
Optical modulation and switching speed in full‑cell stacks
NO‑selective gas‑sensing research
Voltage polarity‑based NO/NO₂ discrimination
Selectivity under interfering gas conditions and response time
Near‑UV p‑type transparent semiconductor research
Band gap matched to 365 nm LED excitation
Absorption edge position and d‑d transition fingerprint

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H350i: May cause cancer by inhalation [Danger Carcinogenicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

General Manufacturing Information

Nickel oxide (NiO2): ACTIVE

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